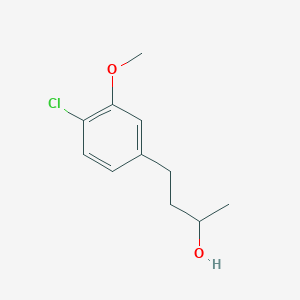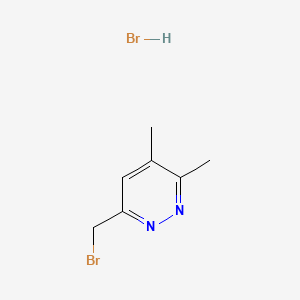
n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine is a compound with a molecular formula of C6H13N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with a tetrazole derivative. One common method is the reaction of 2-methylpropan-1-amine with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-aminotetrazole: Similar in structure but lacks the 2-methylpropan-1-amine moiety.
2H-Tetrazole-5-methanamine: Another tetrazole derivative with different substituents.
Uniqueness
n-Methyl-2-(1h-tetrazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H11N5 |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C5H11N5/c1-4(3-6-2)5-7-9-10-8-5/h4,6H,3H2,1-2H3,(H,7,8,9,10) |
InChI-Schlüssel |
XMTJFRYXPUJCAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)C1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)



![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




